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molecular formula C6H5FN2O2 B181641 3-Fluoro-4-nitroaniline CAS No. 2369-13-3

3-Fluoro-4-nitroaniline

Cat. No. B181641
M. Wt: 156.11 g/mol
InChI Key: KKQPNAPYVIIXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035072B2

Procedure details

A flask was charged with 3-fluoro-4-nitroaniline (1.0 equiv) followed by ethyl acetate (10 vol) and stirred to dissolve all solids. N-Bromosuccinimide (1.0 equiv) was added as a portion-wise as to maintain internal temperature of 22° C. At the end of the reaction, the reaction mixture was concentrated in vacuo on a rotavap. The residue was slurried in distilled water (5 vol) to dissolve and remove succinimide. (The succinimide can also be removed by water workup procedure.) The water was decanted and the solid was slurried in 2-propanol (5 vol) overnight. The resulting slurry was filtered and the wetcake was washed with 2-propanol, dried in vacuum oven at 50° C. overnight with N2 bleed until constant weight was achieved. A yellowish tan solid was isolated (50% yield, 97.5% AUC). Other impurities were a bromo-regioisomer (1.4% AUC) and a di-bromo adduct (1.1% AUC). 1H NMR (500 MHz, DMSO)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromo-regioisomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
di-bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[NH2:5].C(OCC)(=O)C.[Br:18]N1C(=O)CCC1=O>CS(C)=O>[Br:18][C:6]1[CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[C:2]([F:1])=[CH:3][C:4]=1[NH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
bromo-regioisomer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
di-bromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solids
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo on a rotavap
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
remove succinimide
CUSTOM
Type
CUSTOM
Details
(The succinimide can also be removed by water workup procedure
CUSTOM
Type
CUSTOM
Details
) The water was decanted
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the wetcake was washed with 2-propanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuum oven at 50° C. overnight with N2
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A yellowish tan solid was isolated (50% yield, 97.5% AUC)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=C(N)C=C(C(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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